REACTION_CXSMILES
|
ClC1([C:8]2[CH:18]=[CH:17][C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][NH:16][C:10]=3[CH:9]=2)C=CC=NN1.NN>C(O)C.[Pd]>[NH:16]1[C:10]2[CH:9]=[CH:8][CH:18]=[CH:17][C:11]=2[CH:12]=[CH:13][CH:14]=[CH:15]1
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Name
|
8-(3-chloropyridazin-3-yl)benzazepine
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Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
ClC1(NN=CC=C1)C1=CC2=C(C=CC=CN2)C=C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
filtered through a plug of Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography (dichloromethane to 90:9:1 dichloromethane/methanol/concentrated ammonium hydroxide)
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC=CC2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 69.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |